molecular formula C50H84CaO15 B1456683 Tenivastatin calcium hydrate CAS No. 530112-57-3

Tenivastatin calcium hydrate

Cat. No. B1456683
M. Wt: 965.3 g/mol
InChI Key: ZZURQDTUMWWURH-XVIDMKIDSA-L
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Description

Tenivastatin calcium hydrate, also known as Tenivastatin calcium or Tenivastatin calcium monohydrate, is a compound with the molecular formula 2 C25 H39 O6 . Ca . H2 O and a molecular weight of 929.24 . It is also known by its chemical name: (3R,5R)-7- ( (1S,2S,6R,8S,8aR)-8- ( (2,2-Dimethylbutanoyl)oxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid Calcium hydrate .


Molecular Structure Analysis

The molecular structure of Tenivastatin calcium hydrate is represented by the InChI string: InChI=1/C24H33NO3.C2H2O4/c1-3-25 (4-2)14-16-28-24 (26)21 (18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23 (19)20;3-1 (4)2 (5)6/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3; (H,3,4) (H,5,6) . This string provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.

Scientific Research Applications

Calcium Hydrate in Biomaterials and Environmental Applications

  • Biocompatibility and Antimicrobial Properties of Hydraulic Cements : Research by Koutroulis et al. (2019) explored the role of calcium ion release from tricalcium silicate-based materials, like calcium hydrate, on biocompatibility and antimicrobial properties when used as pulp protection materials. The study found that calcium ion release is positively correlated with antimicrobial effectiveness but not with cytotoxicity, indicating potential applications in dental materials (Koutroulis et al., 2019).

  • Calcium Silicate Hydrates in Alkaline-Activated Slags : Fernández-Jiménez et al. (2003) investigated the structure of calcium silicate hydrates formed in alkali-activated slag cement pastes, influenced by different types of alkaline activators. Their findings contribute to understanding the enhanced mechanical properties of these environmentally friendly building materials (Fernández-Jiménez et al., 2003).

  • Amelioration of Cadmium Polluted Paddy Soils : Zhao and Masaihiko (2007) studied the use of porous hydrated calcium silicate (PS) for improving the yield of rice and reducing cadmium content in paddy soils, showcasing the environmental application of calcium hydrates in agriculture (Zhao & Masaihiko, 2007).

  • Hydration of Dental Materials After Pulp Capping : Camilleri et al. (2014) assessed the hydration of Biodentine, Theracal LC, and a prototype tricalcium silicate-based material after pulp capping, highlighting the importance of calcium hydrate by-products in promoting dental pulp healing (Camilleri et al., 2014).

properties

IUPAC Name

calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H40O6.Ca.3H2O/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;;;;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);;3*1H2/q;;+2;;;/p-2/t2*15-,16-,18+,19+,20-,21-,23-;;;;/m00..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZURQDTUMWWURH-XVIDMKIDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H84CaO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201061
Record name Tenivastatin calcium hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

965.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenivastatin calcium hydrate

CAS RN

530112-57-3
Record name Tenivastatin calcium hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530112573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenivastatin calcium hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 530112-57-3
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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